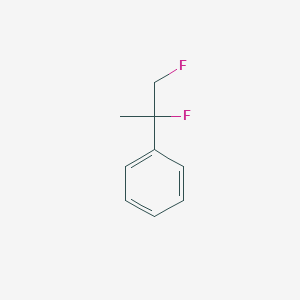
(1,2-Difluoropropan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Difluoropropan-2-yl)benzene is an organic compound that features a benzene ring substituted with a difluoropropyl group This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Difluoropropan-2-yl)benzene typically involves the electrophilic aromatic substitution reaction. One common method is the Friedel-Crafts alkylation, where benzene reacts with a difluoropropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: (1,2-Difluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the difluoropropyl group to a propyl group.
Common Reagents and Conditions:
Electrophilic Substitution: Aluminum chloride, sulfuric acid, and nitric acid are commonly used reagents.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Carboxylic acids, ketones.
Reduction: Propylbenzene.
Applications De Recherche Scientifique
(1,2-Difluoropropan-2-yl)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (1,2-Difluoropropan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The fluorine atoms enhance the compound’s reactivity by withdrawing electron density from the benzene ring, making it more susceptible to electrophilic attack. This property is exploited in various chemical reactions to achieve desired transformations .
Comparaison Avec Des Composés Similaires
- (1,1-Difluoro-2-propanyl)benzene
- (1,3-Difluoropropan-2-yl)benzene
- (1,2-Dichloropropan-2-yl)benzene
Comparison:
- Reactivity: (1,2-Difluoropropan-2-yl)benzene is more reactive than its chlorinated counterparts due to the strong electron-withdrawing effect of fluorine atoms .
- Applications: The fluorinated compound is preferred in pharmaceutical applications for its enhanced metabolic stability compared to chlorinated analogs .
- Stability: Fluorinated compounds generally exhibit higher thermal and chemical stability, making them suitable for various industrial applications .
Propriétés
Numéro CAS |
59888-14-1 |
|---|---|
Formule moléculaire |
C9H10F2 |
Poids moléculaire |
156.17 g/mol |
Nom IUPAC |
1,2-difluoropropan-2-ylbenzene |
InChI |
InChI=1S/C9H10F2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
CDNXZVNUJRSTMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CF)(C1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
![1H-Pyrrolo[3,2-g]isoquinoline, 7-acetyl-5,6,7,8-tetrahydro-8-methyl-](/img/structure/B14606712.png)
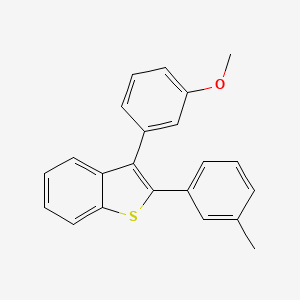
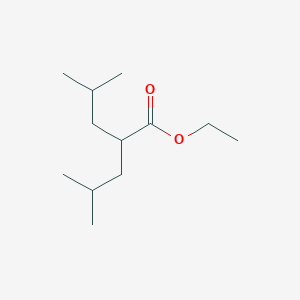
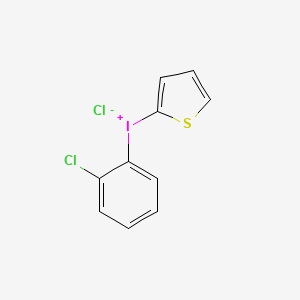
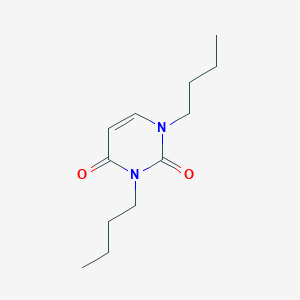
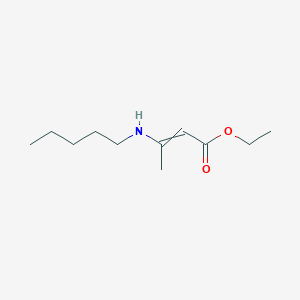
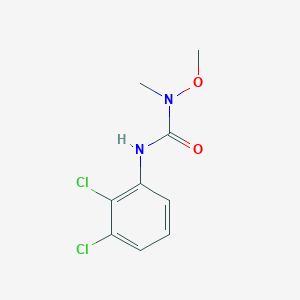
![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)
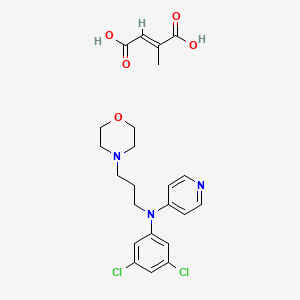


![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
